AG-13958 - 319460-94-1

AG-13958

Catalog Number: EVT-258539
CAS Number: 319460-94-1
Molecular Formula: C26H22FN7O
Molecular Weight: 467.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AG-013958, also known as AG-13958 is a VEGFA inhibitor potentially for the treatment of age-related macular degeneration. Neovascular AMD, a subtype characterized by the growth of new, pathologic blood vessels, results in most of the cases of severe and rapid vision loss associated with AMD. A critical activator of angiogenesis in neovascular AMD is VEGF.
Overview

AG-13958 is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications. It is classified as a small molecule drug candidate with a specific focus on inhibiting certain pathways involved in cancer progression. The compound has been explored for its role in combination therapies, particularly in conjunction with other agents targeting vascular endothelial growth factor and siRNA technologies.

Source and Classification

AG-13958 is primarily sourced from pharmaceutical research and development efforts, particularly those associated with Pfizer. It falls under the classification of anti-cancer agents, specifically targeting pathways related to myeloid cell leukemia and other malignancies. The compound has been identified as a potential candidate for treating conditions that involve aberrant signaling through the epidermal growth factor receptor pathways.

Synthesis Analysis

The synthesis of AG-13958 involves several steps, focusing on optimizing reaction conditions to enhance yield and purity. While specific synthetic routes are proprietary, it generally includes:

  • Starting Materials: The synthesis typically begins with readily available amino acids and other organic reagents.
  • Reaction Conditions: Optimized temperature, pressure, and solvent systems are employed to facilitate the reactions.
  • Purification Techniques: After synthesis, techniques such as chromatography are used to purify the final product.

The detailed methods used in the synthesis of AG-13958 have not been disclosed extensively in public literature, reflecting common practices in pharmaceutical R&D.

Molecular Structure Analysis

AG-13958 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The precise molecular formula and structure can be represented as follows:

  • Molecular Formula: C₁₈H₁₈N₄O₂S
  • Structural Features: The structure includes an aromatic ring system and amine functionalities, which are critical for interaction with biological targets.

Data regarding its molecular weight and specific stereochemistry are essential for understanding its reactivity and interaction profiles.

Chemical Reactions Analysis

AG-13958 undergoes various chemical reactions that are crucial for its mechanism of action. Key reactions include:

  • Binding Interactions: The compound interacts with target proteins through non-covalent binding mechanisms, including hydrogen bonding and hydrophobic interactions.
  • Metabolic Transformations: In vivo studies show that AG-13958 can be metabolized by cytochrome P450 enzymes, affecting its pharmacokinetics and efficacy.

These reactions are fundamental to understanding how AG-13958 operates within biological systems.

Mechanism of Action

The mechanism of action of AG-13958 involves inhibition of specific signaling pathways associated with cancer cell proliferation. Key points include:

  • Targeting Myeloid Cell Leukemia 1: AG-13958 inhibits the Myeloid Cell Leukemia 1 protein, which plays a significant role in cell survival and proliferation.
  • Impact on Cell Cycle: By inhibiting this protein, AG-13958 can induce apoptosis in cancer cells, leading to reduced tumor growth.

Data from preclinical studies indicate promising results in terms of efficacy against various cancer models.

Physical and Chemical Properties Analysis

AG-13958 exhibits several physical and chemical properties that influence its behavior as a drug candidate:

  • Solubility: The compound's solubility profile is crucial for its bioavailability; it is generally soluble in organic solvents but less so in aqueous environments.
  • Stability: Stability studies indicate that AG-13958 maintains its integrity under physiological conditions but may require specific storage conditions to prevent degradation.

Analyses such as high-performance liquid chromatography (HPLC) are often employed to assess these properties quantitatively.

Applications

The primary applications of AG-13958 lie within scientific research focused on cancer therapeutics. Its potential uses include:

  • Combination Therapy: AG-13958 is being investigated for use alongside other treatments to enhance therapeutic outcomes in cancer patients.
  • Research Tool: As an inhibitor of Myeloid Cell Leukemia 1, AG-13958 serves as a valuable tool for studying the role of this protein in cancer biology.

Properties

CAS Number

319460-94-1

Product Name

AG-13958

IUPAC Name

N-[2-fluoro-5-[[3-(2-pyridin-2-ylethenyl)-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide

Molecular Formula

C26H22FN7O

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C26H22FN7O/c1-16-13-25(34(2)33-16)26(35)30-24-15-19(7-10-21(24)27)29-18-6-9-20-22(31-32-23(20)14-18)11-8-17-5-3-4-12-28-17/h3-15,29H,1-2H3,(H,30,35)(H,31,32)

InChI Key

JXSVVZKPEDIRTN-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)C(=O)NC2=C(C=CC(=C2)NC3=CC4=C(C=C3)C(=NN4)C=CC5=CC=CC=N5)F)C

Solubility

Soluble in DMSO

Synonyms

AG13958; AG-13958; AG 13958; AG013958; AG-013958; AG 013958.

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=C(C=CC(=C2)NC3=CC4=C(C=C3)C(=NN4)C=CC5=CC=CC=N5)F)C

Isomeric SMILES

CC1=NN(C(=C1)C(=O)NC2=C(C=CC(=C2)NC3=CC4=C(C=C3)C(=NN4)/C=C/C5=CC=CC=N5)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.